molecular formula C6H4BrN3 B13684088 7-Bromoimidazo[1,2-B]pyridazine

7-Bromoimidazo[1,2-B]pyridazine

Cat. No.: B13684088
M. Wt: 198.02 g/mol
InChI Key: IGKJVJDJMQCZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromoimidazo[1,2-B]pyridazine: is a heterocyclic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position enhances its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromoimidazo[1,2-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminopyridine with bromoacetyl bromide, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 7-Bromoimidazo[1,2-B]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Coupling Reactions: Palladium catalysts in the presence of bases like triethylamine or potassium carbonate.

Major Products Formed:

    Substitution Products: Various substituted imidazopyridazines.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Coupling Products: Complex molecules with extended conjugation.

Scientific Research Applications

Chemistry: 7-Bromoimidazo[1,2-B]pyridazine is used as a building block in organic synthesis. Its reactivity allows for the construction of diverse molecular architectures.

Biology: The compound has shown potential as a bioactive molecule in various biological assays. It can be used to study enzyme inhibition, receptor binding, and other biological processes.

Medicine: In medicinal chemistry, this compound derivatives have been explored for their potential as therapeutic agents. They have shown activity against various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 7-Bromoimidazo[1,2-B]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. The bromine atom can enhance binding affinity through halogen bonding or other interactions. The compound may also participate in redox reactions, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

    Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities.

    Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry.

    Imidazo[1,2-b]pyridazine: Similar structure but with different substitution patterns.

Uniqueness: 7-Bromoimidazo[1,2-B]pyridazine is unique due to the presence of the bromine atom at the 7th position, which enhances its reactivity and potential for further functionalization. This makes it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

7-bromoimidazo[1,2-b]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-5-3-6-8-1-2-10(6)9-4-5/h1-4H

InChI Key

IGKJVJDJMQCZGI-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.